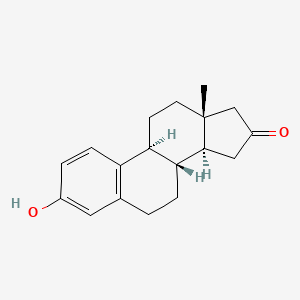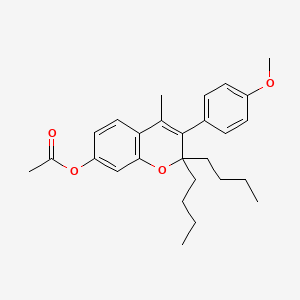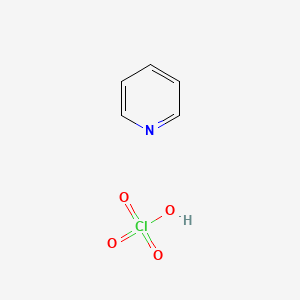
Pyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium perchlorate is a chemical compound that belongs to the class of pyridinium salts. It is formed by the combination of pyridine and perchloric acid. Pyridinium salts are known for their diverse applications in organic synthesis, electrochemistry, and as intermediates in the preparation of various bioactive compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridinium perchlorate can be synthesized by reacting pyridine with perchloric acid. The reaction typically involves the addition of perchloric acid to a solution of pyridine in an appropriate solvent, such as acetonitrile or water. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations .
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process includes the controlled addition of perchloric acid to pyridine, followed by purification steps to isolate the desired this compound product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced to form pyridine and other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while reduction can regenerate pyridine .
Aplicaciones Científicas De Investigación
Pyridinium perchlorate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pyridinium perchlorate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .
Comparación Con Compuestos Similares
Pyridinium Chlorochromate: Another pyridinium salt known for its use as an oxidizing agent in organic synthesis.
Pyridinium Dichromate: Similar to pyridinium chlorochromate, it is used for oxidation reactions but has different reactivity and selectivity.
Uniqueness: Pyridinium perchlorate is unique due to its specific reactivity and the ability to act as a catalyst in various organic reactions. Its perchlorate anion provides distinct chemical properties compared to other pyridinium salts, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
15598-34-2 |
|---|---|
Fórmula molecular |
C5H6ClNO4 |
Peso molecular |
179.56 g/mol |
Nombre IUPAC |
pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;(H,2,3,4,5) |
Clave InChI |
JLKXXDAJGKKSNK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.OCl(=O)(=O)=O |
SMILES canónico |
C1=CC=[NH+]C=C1.[O-]Cl(=O)(=O)=O |
Key on ui other cas no. |
15598-34-2 |
Números CAS relacionados |
110-86-1 (Parent) |
Sinónimos |
monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


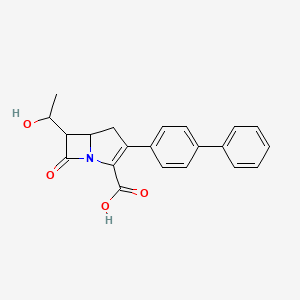

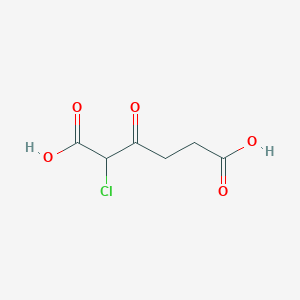
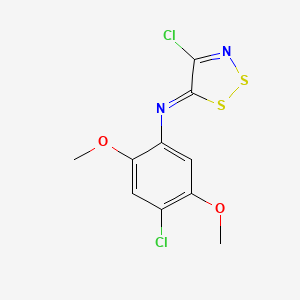
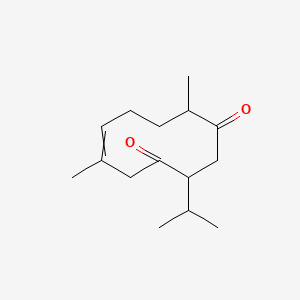
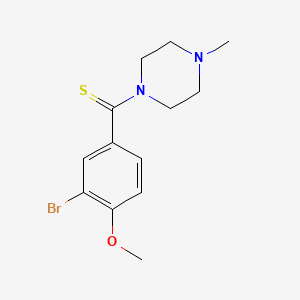
![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)
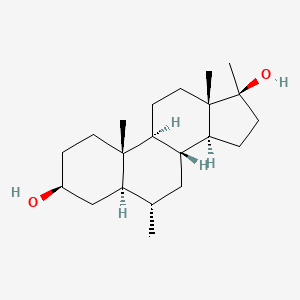
![2-[(6-Butoxypyridin-3-yl)amino]-4-chlorobenzoic acid](/img/structure/B1215053.png)
